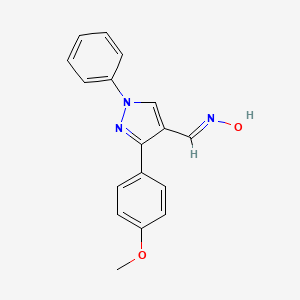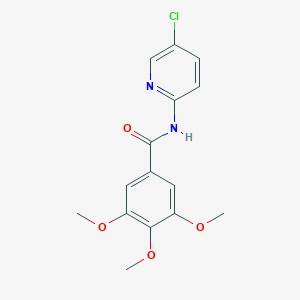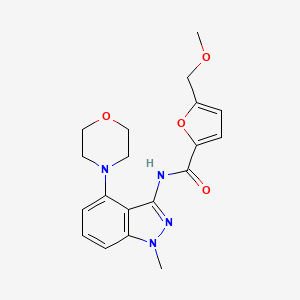![molecular formula C16H17N3S B5556729 2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile often involves multi-step reactions, starting from simpler heterocyclic precursors. For example, compounds within this chemical family have been synthesized through reactions involving cyanogen bromide-induced ring cleavage and subsequent modifications, leading to the formation of new heterocyclic systems with diverse functional groups (Bremner et al., 1988).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing details about their conformation and the spatial arrangement of their atoms. Structural determinations have shown that these molecules can adopt specific shapes, such as boat conformations for the cyclohepta ring, influenced by the positions and types of substituents attached to the core structure (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Compounds in this category are versatile in chemical reactions, capable of undergoing various transformations to yield new structures with different functional groups. Reactions may include nucleophilic substitutions, cyclizations, and modifications of existing functional groups, leading to the synthesis of pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems (Abdel-rahman et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structure, melting points, and solubility, are closely related to their molecular structure. The arrangement of atoms and the presence of specific functional groups influence these properties, which can be elucidated through experimental techniques like X-ray crystallography (Nagalakshmi et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and overall molecular structure. Investigations into these properties involve studying the compound's behavior in chemical reactions, its interaction with reagents, and its potential to form new bonds or undergo structural changes (Bremner et al., 1988).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is a crucial intermediate in the synthesis of diverse heterocyclic structures. Research has shown the successful synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and derivatives incorporating 5-bromobenzofuran-2-yl moiety, demonstrating its versatility in generating novel compounds with potential pharmacological applications (Abdelriheem, Ahmad, & Abdelhamid, 2015). Additionally, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines further highlights its role in creating compounds for further biological evaluation (El-kashef, Rathelot, Vanelle, & Rault, 2007).
Antimicrobial and Antifungal Activities
Compounds derived from this chemical have shown promising antimicrobial and antifungal activities. The creation of fused heterocycles based on thieno[2,3-b]pyridine and testing for antimicrobial and antifungal properties underscore the potential therapeutic applications of these compounds (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010). This is further supported by studies on derivatives of benzotriazole as antimicrobial and antifungal agents, emphasizing the broad spectrum of biological activities accessible through chemical modifications (Al-Omran, El-Khair, & Mohareb, 2002).
Anticancer Activities
Research has extended into the antiproliferative and anticancer activities of heterocyclic compounds derived from this structure. The preparation of compounds and their evaluation against cancer cell lines indicate the potential of these molecules as leads for developing new anticancer drugs. Notably, compounds have been synthesized and shown to possess activities against prostate cancer, highlighting the therapeutic potential in oncology (Mohareb & Abdo, 2022).
Eigenschaften
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10-7-8-14(20-10)15-11-5-3-2-4-6-13(11)19-16(18)12(15)9-17/h7-8H,2-6H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUMGSHVKGAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)


![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)


![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)